N,N-dimethylhept-6-ynamide
Overview
Description
N,N-dimethylhept-6-ynamide is a chemical compound characterized by a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. This structure makes it part of the ynamide family, which is known for its unique reactivity and versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylhept-6-ynamide typically involves the coupling of amides with electrophiles. One common method uses trichloroethene as a two-carbon synthon, allowing for the conversion of a wide range of amides and electrophiles into the corresponding ynamides . This process is flexible and modular, accommodating various starting materials, including acyclic carbamates, hindered amides, and aryl amides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylhept-6-ynamide undergoes various types of reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Brønsted acids, transition metals, and various nucleophiles . Reaction conditions often involve moderate temperatures and specific catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include structurally complex N-containing molecules, such as N-heterocycles, which are valuable in various applications .
Scientific Research Applications
N,N-dimethylhept-6-ynamide has diverse applications in scientific research, including:
Organic Synthesis: Used as a building block for constructing multifunctional compounds and challenging architectures.
Pharmaceutical Development: Investigated for its potential in drug discovery and development.
Material Science: Utilized in the creation of new materials with unique properties.
Mechanism of Action
The mechanism of action for N,N-dimethylhept-6-ynamide involves its strongly polarized triple bond, which enables unique chemical transformations . The compound can act as both a nucleophile and an electrophile, depending on the reaction conditions . This dual reactivity is facilitated by the electron-donating nitrogen atom and the electron-withdrawing group attached to it .
Comparison with Similar Compounds
Similar Compounds
Ynecarbamates: Similar to ynamides but with a carbamate group instead of an amide.
Ynesulfonamides: Feature a sulfonamide group instead of an amide.
Uniqueness
N,N-dimethylhept-6-ynamide stands out due to its specific structure, which allows for unique reactivity and versatility in various chemical transformations . Its ability to act as both a nucleophile and an electrophile makes it particularly valuable in synthetic chemistry .
Properties
IUPAC Name |
N,N-dimethylhept-6-ynamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-4-5-6-7-8-9(11)10(2)3/h1H,5-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCIQDGVYWVULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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